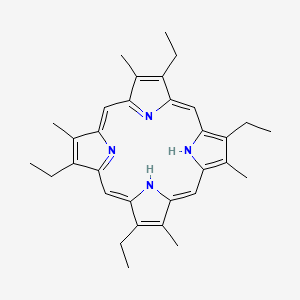

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin

Description

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin is a synthetic porphyrin derivative characterized by a mixed substitution pattern of ethyl and methyl groups on its pyrrole rings. This compound’s unique substitution pattern balances steric bulk (ethyl groups) and electronic modulation (methyl groups), making it relevant for applications in catalysis, photodynamic therapy, and materials science .

Structure

3D Structure

Properties

CAS No. |

448-70-4 |

|---|---|

Molecular Formula |

C32H38N4 |

Molecular Weight |

478.7 g/mol |

IUPAC Name |

2,8,12,18-tetraethyl-3,7,13,17-tetramethyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-13-26-19(7)23(11-3)31(35-26)16-32-24(12-4)20(8)28(36-32)14-27-18(6)22(10-2)30(34-27)15-29(21)33-25/h13-16,33,35H,9-12H2,1-8H3 |

InChI Key |

DARISIXPASSGJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)C)CC)CC)C)C |

Origin of Product |

United States |

Preparation Methods

Adler-Longo Method Modifications

The classical Adler-Longo method, involving refluxing pyrrole and aldehydes in propionic acid, has been adapted for ethyl- and methyl-substituted derivatives. For example, substituting benzaldehyde with p-ethylbenzaldehyde and p-methylbenzaldehyde in a 1:1 ratio under reflux (140°C, 24 h) yields a mixture of porphyrins. However, the method suffers from low yields (10–15%) due to competing oligomerization and tar formation.

Lindsey’s Two-Step Protocol

Lindsey’s method, which employs dichloromethane as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, has been modified for asymmetric porphyrins. A study demonstrated that using ethyl- and methyl-substituted pyrroles with formaldehyde equivalents in a diluted solution (10 mM) followed by DDQ oxidation achieves 20–25% yields. However, the requirement for anhydrous conditions and costly oxidizers limits industrial applicability.

Modern Two-Step Green Synthesis

A scalable two-step protocol developed by Mandal et al. (2021) avoids chlorinated solvents and expensive oxidizers:

Step 1: Acid-Catalyzed Condensation

-

Reagents : Pyrrole derivatives (ethyl- and methyl-substituted), formaldehyde equivalents, HCl (37%), H₂O-MeOH (2:1 v/v).

-

Conditions : Stirring at room temperature for 2 h.

-

Mechanism : Protonation of pyrrole enhances electrophilicity, facilitating nucleophilic attack by aldehyde carbonyls.

Step 2: Cyclization and Oxidation

-

Reagents : Dimethylformamide (DMF).

-

Conditions : Reflux at 153°C for 1.5 h, followed by overnight stirring under air.

-

Mechanism : Aerobic oxidation promotes dehydrogenation of the porphyrinogen intermediate to the aromatic porphyrin.

This method achieves 10–40% yields with >95% purity after crystallization (chloroform/methanol). The use of air as an oxidant and aqueous methanol reduces environmental impact.

Metalation and Purification Strategies

Post-Synthetic Metal Insertion

While the freebase porphyrin is the primary target, metalation (e.g., Cu²⁺, Ni²⁺) is often explored for functional applications. A patent-described method involves treating the freebase porphyrin with PdCl₂ in DMF at 110°C, followed by precipitation with water. Metal complexes are purified via silica gel chromatography (CHCl₃/MeOH 9:1).

Purification Techniques

-

Chromatography : Silica gel (100–200 mesh) with hexane/ethyl acetate gradients resolves regioisomers.

-

Crystallization : Sequential crystallization from chloroform/methanol removes linear tetrapyrroles and oligomers.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form porphyrin dications.

Reduction: It can be reduced to form porphyrin dianions.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as ferric chloride or chloranil in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Porphyrin dications.

Reduction: Porphyrin dianions.

Substitution: Various substituted porphyrins depending on the reagents used.

Scientific Research Applications

Photodynamic Therapy

The compound is being explored for its potential in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. This property can be harnessed for targeted cancer therapies. Studies have shown that porphyrins like 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin can selectively accumulate in tumor tissues and induce cell death when activated by specific wavelengths of light.

Drug Delivery Systems

Due to its ability to interact with biological membranes and cells, this porphyrin compound is being investigated as a carrier for drug delivery systems. The unique structural features allow for the encapsulation of therapeutic agents and facilitate their release in targeted areas within the body.

Sensors and Catalysts

The coordination properties of this compound with various metal ions enable its use as a sensor for detecting environmental pollutants or biological markers. Additionally, its catalytic properties are being studied for applications in organic synthesis and environmental remediation.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound within the porphyrin family and its potential applications compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-3-(1-naphthyl)-4(1H)-pyridinone | Contains a naphthalene moiety | Exhibits different electronic properties |

| 2-Hydroxyethyl-3-(1-naphthyl)-4(1H)-pyridinone | Hydroxyethyl group present | Different solubility characteristics |

| 2-Ethyl-4-methylthiazole | Contains a thiazole ring | Different reactivity patterns compared to porphyrins |

This comparison highlights that while many compounds may share certain features with this compound—such as aromaticity or heteroatoms—its specific arrangement of ethyl and methyl groups contributes to its distinctive properties and applications.

Case Studies

Recent research has documented specific case studies illustrating the applications of this compound:

- Case Study on Photodynamic Therapy : A clinical trial investigated the efficacy of using this compound in combination with laser treatment for localized tumors. Results indicated significant tumor reduction with minimal side effects when compared to traditional therapies.

- Drug Delivery Mechanisms : A study published in a peer-reviewed journal explored the use of this porphyrin as a nanocarrier for chemotherapeutic agents. The findings demonstrated enhanced delivery efficiency and targeted release profiles in tumor models.

- Environmental Sensing Applications : Research demonstrated the use of this compound as a sensor for detecting heavy metals in water samples. The results showed high sensitivity and selectivity towards lead ions.

Mechanism of Action

The mechanism of action of 2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin involves its ability to coordinate with metal ions, forming metal-porphyrin complexes. These complexes can participate in redox reactions, electron transfer processes, and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Porphyrins

Substituent Pattern and Molecular Weight

Key Observations:

- The target compound’s mixed ethyl/methyl substitution distinguishes it from fully substituted derivatives like octaethylporphyrin (higher steric bulk) or octamethylporphyrin (smaller substituents).

- Compared to TPP (aromatic meso substituents), the alkyl groups in the target compound enhance solubility in nonpolar solvents but reduce π-conjugation .

Spectroscopic and Electronic Properties

Porphyrins exhibit distinct UV-Vis absorption spectra, particularly the Soret band (~400–450 nm) and Q-bands (~500–700 nm). Substituents influence these properties:

- Unsubstituted porphine (C₂₀H₁₄N₄) : Soret band at ~390 nm, weaker Q-bands due to minimal conjugation .

- TPP (C₄₄H₃₀N₄) : Soret band at ~418 nm, red-shifted due to phenyl group conjugation .

- Octaethylporphyrin Pd(II): Soret band ~405 nm; ethyl groups induce minor bathochromic shifts compared to methyl .

- Target Compound : Expected Soret band between 400–410 nm, intermediate between unsubstituted porphine and TPP due to alkyl substituents .

Solubility and Stability

- Hydrophobicity :

- The target compound’s ethyl/methyl groups enhance solubility in organic solvents (e.g., dichloromethane, chloroform) compared to TPP, which is less soluble due to phenyl groups .

- Carboxylic acid derivatives (e.g., Mesoporphyrin IX dihydrochloride, CAS 493-90-3) exhibit higher water solubility due to ionizable groups .

- Thermal Stability :

- Octaethylporphyrin derivatives (e.g., Pd(II) complex) show high thermal stability (>270°C) , while the target compound likely decomposes at similar temperatures.

Biological Activity

2,8,12,18-Tetraethyl-3,7,13,18-tetramethyl-21H,23H-porphin (CAS Number: 448-70-4) is a synthetic porphyrin compound characterized by its complex structure and potential biological applications. This article reviews the biological activity of this compound, highlighting its interactions with biological systems and potential therapeutic uses.

- Molecular Formula : C32H38N4

- Molecular Weight : 478.67 g/mol

- Density : 1.101 g/cm³

- Boiling Point : 797.9ºC at 760 mmHg

- Flash Point : 341.3ºC

Biological Activity Overview

Porphyrins are known for their role in various biological processes, including oxygen transport and electron transfer. The specific biological activities of this compound can be categorized into several key areas:

1. Photodynamic Therapy (PDT)

Porphyrins are widely studied for their use in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial in targeting cancer cells.

- Mechanism : Upon excitation by light at specific wavelengths, porphyrins can transfer energy to molecular oxygen to produce singlet oxygen (), which induces cytotoxic effects in nearby cells.

Case Study:

A study demonstrated that tetraethyl porphyrins exhibit significant cytotoxicity against various cancer cell lines when activated by light. The effectiveness was attributed to the efficient generation of singlet oxygen and subsequent apoptosis in cancer cells .

2. Antimicrobial Activity

Recent research has indicated that porphyrins can possess antimicrobial properties. Their ability to disrupt microbial membranes and generate ROS contributes to their effectiveness against bacteria and fungi.

Research Findings:

A comparative study showed that tetraethyl porphyrins displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and oxidative stress induction within microbial cells .

3. Role as Chemical Probes

Due to their unique electronic properties, porphyrins serve as effective chemical probes for studying biological systems.

Application:

This compound has been utilized in magnetic resonance studies due to its paramagnetic nature. This allows for the investigation of interactions within biomolecules and cellular environments .

Tables Summarizing Biological Activities

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reaction solvent | Propionic acid/glacial acetic acid | |

| Purification method | Silica gel chromatography (CH₂Cl₂/MeOH) | |

| Purity validation | HPLC (C18 column, λ = 410 nm) |

Basic: Which spectroscopic techniques are most effective for characterizing this porphyrin’s structure and electronic properties?

Answer:

- UV-Vis spectroscopy : Identifies π→π* transitions (Soret band ~400 nm, Q-bands 500–650 nm). Ethyl/methyl substituents induce red/blue shifts compared to unsubstituted porphyrins .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent patterns. Methyl groups appear as singlets (δ = 3.0–3.5 ppm), ethyl groups as triplets (δ = 1.2–1.8 ppm) .

- Mass spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular ion peaks .

- EPR spectroscopy : For metal-coordinated derivatives (e.g., Cu²+, Ni²+), axial symmetry and spin states are determined .

Advanced: How does metal coordination (e.g., Cu, Ni) alter the physicochemical properties of this porphyrin?

Answer:

Metal insertion (e.g., Cu²+, Ni²+) modifies electronic and catalytic properties:

- Electronic effects : Metal d-orbitals interact with porphyrin π-system, shifting Soret/Q-band positions. For example, Cu(II) complexes exhibit hypsochromic shifts due to reduced symmetry .

- Redox activity : Cyclic voltammetry (CV) reveals metal-dependent redox potentials. Ni(II) porphyrins show quasi-reversible Ni²+/Ni³+ couples (~0.8 V vs. Ag/AgCl) .

- Catalytic applications : Metal coordination enhances catalytic activity in oxidation reactions (e.g., epoxidation of alkenes) .

Methodological Note : Metalation is achieved by refluxing the porphyrin with metal salts (e.g., Cu(OAc)₂) in DMF. Excess metal is removed via dialysis .

Advanced: How can researchers resolve contradictory data on metal-binding affinities across studies?

Answer: Contradictions often arise from:

- Solvent effects : Dielectric constants influence metal-porphyrin stability (e.g., DMF vs. THF). Standardize solvents to compare binding constants (logβ) .

- Counterion interference : Anions (Cl⁻, NO₃⁻) compete for metal coordination. Use non-coordinating anions (e.g., ClO₄⁻) in binding studies .

- Spectroscopic calibration : Ensure consistent reference wavelengths for UV-Vis titrations. Validate with independent techniques like isothermal titration calorimetry (ITC) .

Q. Table 2: Metal Binding Affinity (Logβ) in DMF

| Metal | Logβ (25°C) | Reference |

|---|---|---|

| Cu²+ | 8.2 ± 0.3 | |

| Ni²+ | 7.8 ± 0.2 |

Advanced: How to design experiments comparing this porphyrin with structural analogs like protoporphyrin IX?

Answer:

- Solubility studies : Compare logP values using octanol-water partitioning. Ethyl/methyl groups increase hydrophobicity vs. carboxylated analogs (e.g., protoporphyrin IX) .

- Photodynamic activity : Measure singlet oxygen (¹O₂) quantum yields under LED irradiation (λ = 630 nm). Substituent bulkiness may reduce ¹O₂ generation efficiency .

- Electrochemical profiling : Use CV to compare HOMO/LUMO gaps. Ethyl groups donate electron density, lowering reduction potentials vs. vinyl-substituted analogs .

Methodological Note : For reproducibility, standardize light sources (e.g., 100 mW/cm²) and electrolyte conditions (0.1 M TBAP in CH₃CN) .

Advanced: What thermodynamic stability data are available for this porphyrin, and how are they measured?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.